N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide features a thiazole ring substituted with a methylsulfonylamino group at position 2 and an acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2-methoxyethyl chain.
Properties
Molecular Formula |
C9H15N3O4S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C9H15N3O4S2/c1-16-4-3-10-8(13)5-7-6-17-9(11-7)12-18(2,14)15/h6H,3-5H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
YWUDDQDTDIJFOP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (mesyl) group (-SO₂CH₃) attached to the thiazole ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon. This facilitates nucleophilic substitution (Sₙ2) at the thiazole’s 2-position.
Example Reaction:
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.
Example Reaction:
Cyclization Reactions
The acetamide group can react with hydrazine derivatives to form hydrazides, which cyclize into heterocyclic systems (e.g., triazoles).
Example Reaction:
Oxidation and Reduction
The thiazole sulfur and methylsulfonyl group influence redox behavior:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient thiazole ring exhibits limited EAS activity. Substitution occurs selectively at the 5-position under strong conditions:
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiazole derivative | <20% | |
| Halogenation | Cl₂, FeCl₃ | 5-Chloro-thiazole derivative | Trace |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the thiazole ring:
| Reaction | Catalyst | Products | Applications | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-thiazole hybrids | Drug discovery scaffolds |
Critical Considerations
-
Reaction Selectivity : Competing reactions (e.g., hydrolysis vs. substitution) depend on pH and solvent polarity .
-
Stability : The methylsulfonyl group enhances thermal stability but reduces solubility in nonpolar solvents.
-
Synthetic Utility : Reactions like cyclization and cross-coupling are pivotal for generating bioactive analogs .
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has shown promising results in combating various microbial infections.
- Mechanism of Action : The thiazole ring structure is known for its ability to interfere with microbial metabolism, making it a suitable candidate for developing antimicrobial agents.
- Case Study : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
Anticancer Properties
Overview : N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide has been investigated for its potential in cancer therapy.
- In vitro Studies : Research has demonstrated that this compound induces cytotoxic effects in various cancer cell lines. For instance, it showed a notable reduction in cell viability at concentrations above 10 µM against breast cancer cell lines.
- Mechanism : The compound's action appears to involve apoptosis induction and inhibition of key signaling pathways involved in cancer cell proliferation.
Enzyme Inhibition
Overview : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease processes.
- α-Glucosidase and Acetylcholinesterase Inhibition : In a study focused on enzyme inhibition, compounds similar to this compound were synthesized and tested for their potential as α-glucosidase and acetylcholinesterase inhibitors. These enzymes are critical in managing conditions such as Type 2 diabetes and Alzheimer’s disease .
| Enzyme Target | Inhibition Type | Potential Application |
|---|---|---|
| α-Glucosidase | Competitive | Treatment of Type 2 Diabetes |
| Acetylcholinesterase | Non-competitive | Treatment of Alzheimer’s Disease |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key Analogs:
Mirabegron (β3 adrenoceptor agonist): Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide. Differences:
- Thiazole substituent: Mirabegron has a 2-amino group, while the target compound substitutes this with a methylsulfonylamino group.
- Acetamide chain: Mirabegron’s nitrogen is linked to a phenylethylamino group, contrasting with the 2-methoxyethyl group in the target compound. Implications: The methylsulfonyl group increases polarity and may enhance metabolic stability compared to Mirabegron’s amino group .
Tamsulosin (α1-adrenoceptor antagonist): Structure: 5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide. Differences: Tamsulosin is a sulfonamide but lacks the thiazole ring. The target compound’s methylsulfonylamino-thiazole core may confer distinct receptor selectivity .
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide (): Structure: Chloro-substituted thiazole with an acetamide group. Differences: Replacement of chloro with methylsulfonylamino in the target compound could improve solubility and reduce toxicity .
Pharmacological Activity
- Receptor Selectivity: Mirabegron’s β3 adrenoceptor agonism is attributed to its hydroxy-phenylethylamino chain, which facilitates hydrogen bonding. The target compound’s methoxyethyl group may reduce β3 selectivity but could enhance interactions with other targets (e.g., enzymes or transporters) due to its sulfonamide group .
- Therapeutic Potential: Mirabegron is used for overactive bladder syndrome, while the target compound’s structural modifications suggest possible applications in neurodegenerative diseases (e.g., Alzheimer’s) due to enhanced blood-brain barrier permeability from the methoxyethyl chain .
Pharmacokinetic Properties
- Solubility and logP: The methylsulfonyl group increases polarity, likely improving aqueous solubility over Mirabegron’s hydrophobic phenylethyl chain.
Metabolic Stability :
- Sulfonamide groups resist oxidative metabolism, suggesting a longer half-life than Mirabegron, which undergoes glucuronidation at its hydroxy group .
Biological Activity
N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its thiazole ring and a methylsulfonyl group, which are known to contribute to various biological activities. The molecular formula is C₁₃H₁₅N₃O₃S, with a molecular weight of approximately 285.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the thiazole moiety suggests potential interactions with enzymes involved in metabolic pathways. Thiazoles are often known for their ability to inhibit various enzymes, which can lead to downstream effects on cellular processes.
- Antimicrobial Properties : Compounds containing methylsulfonyl groups have been associated with antimicrobial activity. They may exert their effects by disrupting bacterial cell wall synthesis or interfering with metabolic processes in pathogens.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available literature:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigating the antimicrobial properties of related thiazole compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell membrane integrity. -
Cytotoxicity in Cancer Models :
Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The study indicated that the compound activated caspase pathways leading to programmed cell death. -
Enzyme Inhibition Studies :
Another investigation focused on the enzyme inhibition potential of this compound demonstrated that it effectively inhibited dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This suggests a dual role in both metabolic regulation and potential therapeutic applications in diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
